5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and an N-linked aromatic carboxamide moiety. This compound is hypothesized to exhibit biological activity due to structural similarities with other triazole derivatives studied for anticancer and antiparasitic properties .
Properties
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-11-4-1-3-10(7-11)9-23-15(19)14(21-22-23)16(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJXKKAFEJDCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Substituent Variations
The table below compares key structural features and molecular properties of the target compound with similar triazole-4-carboxamides:
Key Observations :
- Fluorine Positioning : The 3-fluorophenyl group in the target compound contrasts with 4-fluorophenyl analogs (e.g., ), which may alter electronic properties and receptor binding.
- Benzyl vs.
- Chlorine Substitution : Chlorine in analogs like may enhance lipophilicity and metabolic stability compared to fluorine.
Antiproliferative Activity
- Triazole-4-carboxamides with 4-Fluorophenyl Groups: Compounds such as 5-amino-N-(4-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated selective activity against renal cancer RXF 393 cells (Growth Inhibition Percentage, GP = -13.42%) and CNS cancer SNB-75 cells (GP = -27.30%) .
- 3-Fluorophenyl Derivatives: While direct data on the target compound is lacking, structurally related hybrids like (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (C19H14FN5O) showed improved antiproliferative activity against gastric cancer MGC-803 cells compared to parent flavonoids .
Enzymatic Targets
- B-Raf Kinase Inhibition: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate exhibited potent B-Raf kinase inhibition, suggesting that triazole-4-carboxamides may target kinase pathways .
Structural Analysis
- Crystallography : Programs like SHELXL and WinGX were used to refine crystal structures of related compounds, confirming triazole ring geometry and substituent orientations.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine and chlorine at aromatic positions enhance electrophilicity and binding to hydrophobic pockets in target proteins .
- Amino Group at Position 5: Critical for hydrogen bonding with enzymatic targets, as seen in kinase inhibitors .
- Benzyl Substituents : Bulky groups (e.g., oxazole in ) may improve selectivity by occupying specific subpockets in active sites.
Biological Activity
5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The presence of fluorine atoms enhances its lipophilicity and metabolic stability. The molecular formula is C16H15F2N5O, with a molecular weight of 345.32 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that it may function as an inhibitor of the AKT signaling pathway, which is crucial in cancer cell survival and proliferation.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. It has been demonstrated to inhibit proliferation in various cancer cell lines through:
- AKT Inhibition : The compound effectively inhibits AKT activity, leading to reduced cell survival and increased apoptosis in cancer cells .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances the overall efficacy against resistant cancer types .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound also shows potential anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 31.4 ± 0.12 | COX-2 |
| Diclofenac | 6.74 | COX-1 |
These results suggest that the compound can significantly reduce inflammatory responses by inhibiting COX enzyme activity .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study involving murine models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to controls. The mechanism was linked to the downregulation of AKT signaling pathways.
- Arthritis Management : In preclinical trials focused on rheumatoid arthritis, the compound showed promise by reducing inflammatory markers and improving joint function.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating its use alongside existing treatments could yield improved outcomes for patients with resistant forms of cancer.
- Mechanistic Studies : Further studies are needed to elucidate the precise molecular mechanisms by which this compound exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
